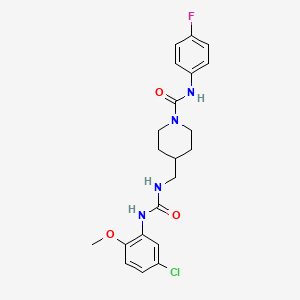
4-((3-(5-chloro-2-methoxyphenyl)ureido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((3-(5-chloro-2-methoxyphenyl)ureido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C21H24ClFN4O3 and its molecular weight is 434.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-((3-(5-chloro-2-methoxyphenyl)ureido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide is a piperidine derivative that has garnered attention in pharmaceutical research due to its potential biological activity. This article aims to provide a comprehensive overview of its biological properties, including its mechanism of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C19H22ClF N4O2
- Molecular Weight : 368.85 g/mol
This compound features a piperidine ring, which is known for its versatility in medicinal chemistry, allowing for various modifications that can enhance biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that piperidine derivatives can influence various enzymes and receptors, which may lead to diverse pharmacological effects.
Target Interaction
Using in silico methods, studies have predicted that this compound interacts with multiple protein targets involved in various signaling pathways. For instance, it may affect:
- Enzymes : Modulating enzyme activity related to metabolic processes.
- Receptors : Acting as an agonist or antagonist at specific receptors, potentially influencing neurotransmission or hormonal regulation.
Pharmacological Effects
The pharmacological profile of this compound suggests several potential therapeutic applications:
Anticancer Activity
Recent studies have highlighted the potential of similar piperidine derivatives in cancer treatment. The ability to inhibit tumor growth and induce apoptosis in cancer cells has been observed in preclinical models. For instance, compounds with structural similarities have shown effectiveness against various cancer cell lines, suggesting that this compound may also possess anticancer properties.
Antiviral Activity
Research on piperazine analogs indicates that compounds with similar structures can exhibit antiviral activity. The potential for this compound to act against viral infections, particularly influenza, has been noted in patent literature, suggesting it could be developed as a broad-spectrum antiviral agent .
Case Studies and Research Findings
Several studies have explored the biological activity of piperidine derivatives, providing insights into their efficacy and safety profiles:
- In Vivo Studies : Animal models have demonstrated the pharmacokinetics of similar compounds, revealing favorable absorption and distribution characteristics. These studies often assess toxicity and therapeutic windows.
- Structure-Activity Relationship (SAR) : Research has focused on modifying the chemical structure to enhance potency and reduce side effects. For example, substituting different functional groups has been shown to significantly alter biological activity .
- Computer-Aided Drug Design : Recent advancements in computational methods have facilitated the prediction of biological activity spectra for new derivatives. Tools like SwissTargetPrediction and PASS have been employed to forecast the pharmacological properties of this compound .
Data Tables
The following table summarizes relevant research findings related to the biological activity of piperidine derivatives:
属性
IUPAC Name |
4-[[(5-chloro-2-methoxyphenyl)carbamoylamino]methyl]-N-(4-fluorophenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClFN4O3/c1-30-19-7-2-15(22)12-18(19)26-20(28)24-13-14-8-10-27(11-9-14)21(29)25-17-5-3-16(23)4-6-17/h2-7,12,14H,8-11,13H2,1H3,(H,25,29)(H2,24,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVDOYPVZKPKHMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NCC2CCN(CC2)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClFN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













